N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine
Description
N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is a piperidine derivative characterized by a methyl group at the piperidine nitrogen and a 2-(trifluoromethyl)phenyl substituent at the 1-position. This structure combines the rigidity of the piperidine ring with the lipophilicity and metabolic stability imparted by the trifluoromethyl group.
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-17-10-6-8-18(9-7-10)12-5-3-2-4-11(12)13(14,15)16/h2-5,10,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYGSAWSDUYGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1.1. Anticancer Activity
Recent studies have highlighted the anticancer properties of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine and related compounds. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines.
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | HOP-92 | 67.55 |
The compound's ability to inhibit tumor growth has been attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival pathways .
1.2. Neuropharmacology
This compound has also been investigated for its effects on the central nervous system (CNS). Compounds with similar structures have been noted for their affinity towards neuroreceptors, including the NK1 receptor, which is implicated in pain and depression disorders. The development of selective NK1 receptor antagonists has been a focus of research, with studies indicating that trifluoromethyl compounds exhibit high selectivity and affinity for these receptors .
Synthesis and Structural Modifications
The synthesis of this compound involves various methodologies aimed at optimizing its pharmacological properties. Researchers have explored different synthetic routes to enhance the compound's efficacy and selectivity towards biological targets.
2.1. Synthetic Pathways
The synthesis typically involves:
- Piperidine Derivatives : Utilizing piperidine as a core structure allows for modifications that can enhance biological activity.
- Trifluoromethylation : The introduction of trifluoromethyl groups has been shown to improve the lipophilicity and metabolic stability of the compounds.
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that exposure can lead to skin irritation and respiratory issues, although comprehensive toxicity studies are still necessary to establish a complete safety profile .
4.1. In Vivo Studies
In vivo studies have demonstrated the potential of this compound in animal models, particularly in evaluating its anticancer effects and neuropharmacological impacts. For example, rodent models treated with this compound exhibited significant reductions in tumor sizes compared to control groups, showcasing its therapeutic potential .
Mechanism of Action
The mechanism of action of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property can lead to interactions with central nervous system receptors, potentially modulating neurotransmitter activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Physicochemical Properties
- Trifluoromethyl Impact : The CF3 group enhances metabolic stability and membrane permeability. In Compound 185 (), the nitro group adjacent to CF3 may contribute to electron-withdrawing effects, enhancing binding to kinase active sites.
- Fluorinated Analogues : N-[(4-Fluorophenyl)methyl] derivatives () exhibit relevance in CNS drug development, as fluorination often improves blood-brain barrier penetration.
- Piperazine vs. Piperidine : Compounds in replace piperidine with piperazine, introducing additional hydrogen-bonding sites for target engagement.
Biological Activity
N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, drawing from various research findings, case studies, and computational analyses.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl group and a methyl group, which enhances its lipophilicity and potentially its biological activity. The presence of the trifluoromethyl group is known to influence pharmacokinetic properties and receptor interactions.
Biological Activity Spectrum
Recent studies have employed computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to evaluate the biological activity spectrum of various piperidine derivatives, including this compound. These analyses suggest that the compound may exhibit a wide range of biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. The mechanism may involve the modulation of key signaling pathways associated with cell growth and apoptosis.
- Neuroprotective Effects : There is evidence suggesting that this compound could have protective effects on neuronal cells, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Properties : The compound may possess antimicrobial activity, potentially useful in combating resistant strains of bacteria.
In Silico Studies
In silico studies have predicted that this compound interacts with various biological targets:
| Target | Predicted Activity |
|---|---|
| Voltage-gated ion channels | Membrane stabilizing |
| G-protein-coupled receptors | Neurotransmitter modulation |
| Enzymes (kinases, proteases) | Antineoplastic effects |
The predicted activity against voltage-gated ion channels suggests potential local anesthetic and antiarrhythmic properties, while interactions with G-protein-coupled receptors indicate possible roles in modulating neurotransmitter systems.
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of piperidine, including this compound, showed significant inhibition of tumor growth in preclinical models. The involvement of caspase pathways in apoptosis was highlighted as a crucial mechanism .
- Neuroprotection : Research indicated that the compound could inhibit neurotransmitter uptake, providing a neuroprotective effect which may be beneficial in treating conditions like Parkinson's disease .
- Antimicrobial Activity : Another study reported that piperidine derivatives exhibited inhibition against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Q & A
Q. Q1. What are the established synthetic routes for N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine, and what factors influence reaction efficiency?
Methodological Answer: The synthesis typically involves alkylation of a piperidin-4-amine precursor with a methyl group and subsequent coupling of the 2-(trifluoromethyl)phenyl moiety. Key steps include:
- Alkylation: Reaction of N-phenylpiperidin-4-amine with methyl iodide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile .
- Trifluoromethylphenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 2-(trifluoromethyl)phenylboronic acid or halides .
Critical parameters include reaction temperature (60–100°C), stoichiometric ratios (1:1.2 for alkylating agents), and purification via column chromatography or recrystallization. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. Q2. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., methyl group at N1, trifluoromethylphenyl at C2). The piperidine ring’s chair conformation is confirmed by coupling constants (J = 10–12 Hz for axial protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 299.15) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks, critical for polymorph identification .
Advanced Research Questions
Q. Q3. How does the trifluoromethyl group influence the compound’s electronic and steric properties in receptor-binding studies?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, reducing electron density on the adjacent phenyl ring, which may enhance binding to hydrophobic pockets in targets like GPCRs or enzymes. Computational studies (DFT or molecular docking) quantify this effect:
- Lipophilicity (logP): Increased by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Steric Effects: The bulky -CF₃ group may restrict rotational freedom, favoring specific conformations during target engagement. Solvent-accessible surface area (SASA) calculations validate this .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Purity Variability: Use HPLC (≥99% purity) with trifluoroacetic acid (TFA) mobile phases to remove trace impurities that skew bioassay results .
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for IC₅₀ comparisons) .
- Polymorphism: Characterize crystalline forms via differential scanning calorimetry (DSC) and correlate with activity; one polymorph may exhibit 10-fold higher potency due to improved solubility .
Q. Q5. What strategies are effective for separating enantiomers of this chiral piperidine derivative?
Methodological Answer:
- Chiral HPLC: Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol (90:10) mobile phases. Retention times vary by >2 minutes for enantiomers .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine ring formation to achieve enantiomeric excess (ee) >95% .
Q. Q6. What in vitro models are suitable for studying the compound’s metabolic stability?
Methodological Answer:
- Liver Microsomes: Incubate with human or rat microsomes (1 mg/mL) and NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes; calculate intrinsic clearance (Clₜₙₜ) .
- CYP450 Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .
Experimental Design & Data Interpretation
Q. Q7. How should researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
Q. Q8. What computational tools are recommended for predicting the compound’s ADME properties?
Methodological Answer:
- SwissADME: Predicts logP, topological polar surface area (TPSA), and blood-brain barrier (BBB) penetration. TPSA <60 Ų suggests high oral bioavailability .
- Molecular Dynamics (MD): Simulate membrane permeation using CHARMM-GUI lipid bilayers; trajectories >100 ns provide diffusion coefficients .
Data Contradiction Analysis
Q. Q9. Why might NMR spectra of this compound differ between laboratories?
Methodological Answer: Variations arise from:
- Solvent Effects: Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals by up to 0.5 ppm.
- Tautomerism: The piperidine ring’s chair-to-boat transitions alter coupling constants. Low-temperature NMR (-40°C) stabilizes dominant conformers .
Advanced Methodological Challenges
Q. Q10. How can researchers optimize the compound’s selectivity against off-target kinases?
Methodological Answer:
- Kinome-Wide Profiling: Use panels like Eurofins’ SelectScreen® to test 468 kinases at 1 µM. Focus on kinases with <30% inhibition for selectivity index (SI) calculations .
- Structure-Activity Relationship (SAR): Modify the piperidine’s C4 amine to introduce steric bulk (e.g., isopropyl groups), reducing off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
